molecular formula C18H13N5OS B2901289 N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903074-32-7

N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2901289
CAS RN: 1903074-32-7
M. Wt: 347.4
InChI Key: URIBWSLPOMKQEV-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that is part of the benzo[c][1,2,5]thiadiazole family . It is a useful research compound. It has been used in the synthesis of light-emitting and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves various chemical reactions. For instance, the synthesis of benzo[c][1,2,5]thiadiazole donor–acceptor dyes involves electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies coupled with various density functional theoretical approaches . Another method involves the acylation of benzo[c][1,2,5]thiadiazole-4,7-diamine with aromatic acid halides to produce N,N′-diamides, which are then converted into N,N′-dithioamides by reacting with Lawesson’s reagent .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be influenced by various factors. For example, asymmetric isomer effects can be achieved by changing the structure of the molecule, which can significantly enhance the dielectric constant and inhibit excessive molecular aggregation and unfavorable edge-on orientation .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of light-emitting and conducting polymers for organic electronics . They can also be used in the synthesis of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be influenced by various factors. For example, the dielectric constant and molecular crystallinity can be controlled for significant photovoltaic performance enhancement .

Mechanism of Action

The mechanism of action of N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not fully understood. However, it has been proposed that its cytotoxic effects on cancer cells are due to its ability to induce cell cycle arrest and apoptosis. Additionally, its fluorescence properties are believed to be due to its ability to chelate metal ions, which results in a change in its electronic structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has been reported to have antioxidant properties. This property makes it a potential candidate for the development of new anti-oxidant drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in lab experiments is its high selectivity and sensitivity for metal ions. This property makes it a valuable tool for studying the role of metal ions in biological processes. However, its low yield and high cost may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. One area of interest is in the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new anti-cancer and anti-oxidant drugs. Finally, the synthesis method of this compound could be optimized to improve its yield and reduce its cost, which would make it more accessible for use in large-scale experiments.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound with potential applications in various scientific research fields. Its high selectivity and sensitivity for metal ions make it a valuable tool for studying the role of metal ions in biological processes, while its cytotoxic and antioxidant properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves the reaction of 2-amino-5-nitrobenzoic acid with 2,3-bipyridine in the presence of thionyl chloride. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product. This method has been reported to have a yield of approximately 50%.

Scientific Research Applications

N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been shown to have potential applications in various scientific research fields. One of the main areas of interest is in the development of fluorescent probes for the detection of metal ions. This compound has been reported to be a highly selective and sensitive fluorescent probe for the detection of zinc ions in living cells. This property makes it a valuable tool for studying the role of zinc in biological processes.
Another area of interest is in the development of anti-cancer agents. This compound has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This property makes it a promising candidate for the development of new anti-cancer drugs.

Safety and Hazards

The safety and hazards associated with benzo[c][1,2,5]thiadiazole derivatives can vary depending on the specific compound. For example, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18(12-5-6-15-16(9-12)23-25-22-15)21-11-14-4-2-8-20-17(14)13-3-1-7-19-10-13/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBWSLPOMKQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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